1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol
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Overview
Description
1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is a complex organic compound that features a unique combination of pyridine, oxadiazole, pyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol typically involves multi-step organic reactionsThe final step often involves the incorporation of the piperidine moiety under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For instance, it could act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with pyridine rings are known for their antimicrobial and anticancer properties.
Pyrimidine Derivatives: These compounds are often used in medicinal chemistry for their therapeutic potential.
Uniqueness: 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
1-[5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-12-3-7-22(8-4-12)15-13(9-18-10-19-15)16-20-14(21-24-16)11-1-5-17-6-2-11/h1-2,5-6,9-10,12,23H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVWQKPEAZTRDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC=C2C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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